Cas no 183966-16-7 (Ethyl 6-naphthalen-2-yl-6-oxohexanoate)

Ethyl 6-naphthalen-2-yl-6-oxohexanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-naphthalen-2-yl-6-oxohexanoate
- ETHYL 6-(2-NAPHTHYL)-6-OXOHEXANOATE
- SureCN7835274
- CTK4D8633
- AG-E-33567
- KB-202213
- AKOS016023166
- SCHEMBL7835274
- ETHYL6-(2-NAPHTHYL)-6-OXOHEXANOATE
- HPJCFXYKFWZSMT-UHFFFAOYSA-N
- DTXSID50597056
- ETHYL 6-(NAPHTHALEN-2-YL)-6-OXOHEXANOATE
- ethyl 6-oxo-6-(2-naphthyl)hexanoate
- MFCD01320268
- 183966-16-7
- Ethyl 6-naphthalen-2-yl-6-oxohexanoate
-
- MDL: MFCD01320268
- インチ: InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3
- InChIKey: HPJCFXYKFWZSMT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 284.14100
- どういたいしつりょう: 284.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.103
- ふってん: 429.4°C at 760 mmHg
- フラッシュポイント: 188.9°C
- 屈折率: 1.563
- PSA: 43.37000
- LogP: 4.14600
Ethyl 6-naphthalen-2-yl-6-oxohexanoate セキュリティ情報
Ethyl 6-naphthalen-2-yl-6-oxohexanoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 6-naphthalen-2-yl-6-oxohexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261408-1g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate |
183966-16-7 | 95% | 1g |
$298 | 2021-08-18 | |
A2B Chem LLC | AE92722-2g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate |
183966-16-7 | 97% | 2g |
$725.00 | 2024-04-20 | |
Fluorochem | 207776-1g |
ethyl 6-(2-naphthyl)-6-oxohexanoate |
183966-16-7 | 97% | 1g |
£352.00 | 2022-03-01 | |
abcr | AB367770-1 g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |
183966-16-7 | 97% | 1g |
€633.40 | 2023-04-26 | |
Fluorochem | 207776-2g |
ethyl 6-(2-naphthyl)-6-oxohexanoate |
183966-16-7 | 97% | 2g |
£613.00 | 2022-03-01 | |
abcr | AB367770-5 g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |
183966-16-7 | 97% | 5g |
€2356.60 | 2023-04-26 | |
abcr | AB367770-1g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |
183966-16-7 | 97% | 1g |
€633.40 | 2025-02-17 | |
abcr | AB367770-2g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |
183966-16-7 | 97% | 2g |
€1047.40 | 2025-02-17 | |
abcr | AB367770-5g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate, 97%; . |
183966-16-7 | 97% | 5g |
€2356.60 | 2025-02-17 | |
A2B Chem LLC | AE92722-5g |
Ethyl 6-(2-naphthyl)-6-oxohexanoate |
183966-16-7 | 97% | 5g |
$1650.00 | 2024-04-20 |
Ethyl 6-naphthalen-2-yl-6-oxohexanoate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Ethyl 6-naphthalen-2-yl-6-oxohexanoateに関する追加情報
Recent Advances in the Study of Ethyl 6-naphthalen-2-yl-6-oxohexanoate (CAS: 183966-16-7) in Chemical Biology and Pharmaceutical Research
Ethyl 6-naphthalen-2-yl-6-oxohexanoate (CAS: 183966-16-7) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative, characterized by its naphthalene moiety and hexanoate backbone, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its synthesis, structural optimization, and mechanistic investigations to elucidate its role in various therapeutic contexts.
One of the key areas of interest is the compound's potential as a precursor or intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 6-naphthalen-2-yl-6-oxohexanoate serves as a versatile building block for the development of novel anti-inflammatory agents. The research team utilized a multi-step synthetic route to modify the compound's structure, resulting in derivatives with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. These findings highlight the compound's utility in drug discovery pipelines.
In addition to its synthetic applications, recent investigations have explored the compound's direct biological effects. A preprint article from early 2024 (available on bioRxiv) reported that Ethyl 6-naphthalen-2-yl-6-oxohexanoate exhibits moderate inhibitory activity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies suggested that the compound interferes with cellular signaling pathways involved in proliferation and apoptosis, though further validation is required to confirm these preliminary observations.
The pharmacokinetic properties of Ethyl 6-naphthalen-2-yl-6-oxohexanoate have also been a subject of recent research. A collaborative study between academic and industrial researchers (published in Drug Metabolism and Disposition) employed advanced LC-MS techniques to characterize the compound's metabolic stability and plasma protein binding. The results indicated favorable absorption and distribution profiles, but rapid hepatic clearance, prompting discussions about structural modifications to improve its bioavailability for potential therapeutic use.
From a chemical biology perspective, the compound has shown promise as a tool molecule. Researchers at several institutions have incorporated Ethyl 6-naphthalen-2-yl-6-oxohexanoate into chemical probes for studying protein-ligand interactions, particularly in the context of nuclear receptor modulation. The naphthalene moiety appears to contribute to specific binding interactions that could be exploited for targeted biological studies.
Looking forward, the scientific community anticipates more comprehensive studies on this compound, particularly in vivo efficacy evaluations and detailed toxicological assessments. The current body of research, while promising, represents only the initial stages of understanding the full potential of Ethyl 6-naphthalen-2-yl-6-oxohexanoate in pharmaceutical applications. Future directions may include exploration of its use in combination therapies or as part of drug delivery systems designed to enhance its therapeutic index.
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